molecular formula C14H13FO B6371141 5-(4-Fluoro-3-methylphenyl)-2-methylphenol CAS No. 1261894-55-6

5-(4-Fluoro-3-methylphenyl)-2-methylphenol

Cat. No.: B6371141
CAS No.: 1261894-55-6
M. Wt: 216.25 g/mol
InChI Key: WDVGHQIEQKFQRS-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)-2-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methylphenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzene and 2-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or other transition metals.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atom and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenol: Similar structure but lacks the additional methyl group on the phenol ring.

    2-Methyl-4-fluorophenol: Similar structure but with different positioning of the methyl and fluorine groups.

    4-Fluoro-2-methylphenol: Another isomer with the fluorine and methyl groups in different positions.

Uniqueness

5-(4-Fluoro-3-methylphenyl)-2-methylphenol is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and potential applications. The combination of these substituents provides distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-4-12(8-14(9)16)11-5-6-13(15)10(2)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVGHQIEQKFQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683749
Record name 4'-Fluoro-3',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-55-6
Record name 4'-Fluoro-3',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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